C-4 Benzylpiperazine vs. C-2 Piperazine: Scaffold Regiochemistry Dictates Pharmacological Target Spectrum
The C-2 vs. C-4 piperazine attachment point on the thieno[2,3-d]pyrimidine core fundamentally alters the compound's pharmacological signature. MCI-225, bearing piperazine at the C-2 position, exhibits potent inhibition of synaptosomal noradrenaline uptake (Ki = 35.0 nmol/L) with 14-fold selectivity over serotonin uptake (Ki = 491 nmol/L) and 423-fold selectivity over dopamine uptake (Ki = 14,800 nmol/L), while simultaneously showing high affinity for the 5-HT3 receptor (Ki = 81.0 nmol/L) with selectivity over M1, M2, α1, and H1 receptors [1]. In contrast, SAR studies in the Open Source Malaria Series 3 program demonstrated that replacing the C-4 amino group with a (4-fluorobenzyl)piperazine moiety (a structural motif analogous to the target compound's C-4 benzylpiperazine) yields 'moderate levels of activity' in an antiplasmodial context, a profile entirely distinct from the neurotransmitter reuptake inhibition observed for C-2 piperazine analogs [2]. This divergence indicates that the target compound is expected to engage a target space fundamentally different from that of MCI-225, making the two non-interchangeable for procurement decisions.
| Evidence Dimension | Pharmacological target engagement driven by piperazine regiochemistry |
|---|---|
| Target Compound Data | C-4 benzylpiperazine with 4-fluorophenyl at C-5; predicted kinase or Wnt-pathway target engagement (no direct binding data available for this exact compound) |
| Comparator Or Baseline | MCI-225 (C-2 piperazine): NA uptake Ki = 35.0 nM; 5-HT uptake Ki = 491 nM; DA uptake Ki = 14,800 nM; 5-HT3 receptor Ki = 81.0 nM [1] |
| Quantified Difference | Qualitative divergence: C-2 piperazine yields monoamine transporter/5-HT3 pharmacology; C-4 benzylpiperazine in OSM series yields antiplasmodial activity; no overlapping pharmacodynamic endpoints identified |
| Conditions | MCI-225 data: rat brain synaptosomal uptake assay and radioligand binding; OSM-S-136/137 data: P. falciparum whole-cell assay [1][2] |
Why This Matters
Procurement decisions must account for the fact that the C-4 benzylpiperazine target compound is predicted to engage different biological targets than its C-2 piperazine clinical analog MCI-225; the two scaffolds address fundamentally different research applications.
- [1] Eguchi, J., et al. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride. Arzneimittelforschung, 1997, 47(12), 1337–1347. PMID: 9450161. View Source
- [2] Open Source Malaria Consortium. Series 3 Wiki: All Analogs Evaluated to Date. Replacing the amino group at C-4 with a (4-fluorobenzyl)piperazine results in moderate levels of activity (OSM-S-136 and 137). GitHub, 2018. View Source
